molecular formula C26H21F3N4O5S2 B460245 Ethyl 4-cyano-5-[[2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2-carboxylate CAS No. 488812-48-2

Ethyl 4-cyano-5-[[2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2-carboxylate

Cat. No.: B460245
CAS No.: 488812-48-2
M. Wt: 590.6g/mol
InChI Key: OCZWYFYOJBDZIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-cyano-5-[[2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C26H21F3N4O5S2 and its molecular weight is 590.6g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-cyano-5-[[2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2-carboxylate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H21F3N4O5S2, with a molar mass of approximately 590.59 g/mol. The structure consists of a thiophene ring, cyano groups, and various aromatic substituents, which contribute to its biological properties.

PropertyValue
Molecular FormulaC26H21F3N4O5S2
Molar Mass590.59 g/mol
SynonymsThis compound

Antimicrobial Activity

Research indicates that derivatives of pyridine and thiophene compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, showing promising results in inhibiting their growth .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on human cancer cell lines. In vitro studies demonstrated that it exhibits significant activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The IC50 values for these cell lines indicate a potent inhibitory effect:

Cell LineIC50 (µM)
MCF-710.9
HCT-11666.6

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Pyridine derivatives are known to act as inhibitors of various enzymes involved in cancer progression and microbial resistance mechanisms. The presence of cyano and thiophene groups may enhance its binding affinity to these targets .

Study 1: Cytotoxic Evaluation

A study conducted at Mansoura University evaluated the cytotoxicity of several compounds structurally related to this compound. The results indicated that certain derivatives exhibited high selectivity towards MCF-7 cells while showing minimal effects on normal cell lines, suggesting a favorable therapeutic index .

Study 2: Antimicrobial Testing

In another investigation, the compound was subjected to antimicrobial testing against fungal strains such as Candida albicans and Aspergillus flavus. Results showed significant antifungal activity, reinforcing the potential of this compound in treating infections caused by resistant fungal strains .

Properties

IUPAC Name

ethyl 4-cyano-5-[[2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F3N4O5S2/c1-5-38-25(35)22-13(2)15(10-30)24(40-22)33-21(34)12-39-23-16(11-31)17(26(27,28)29)9-18(32-23)14-6-7-19(36-3)20(8-14)37-4/h6-9H,5,12H2,1-4H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZWYFYOJBDZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(F)(F)F)C#N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F3N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.